Potassium ethynyltrifluoroborate

説明

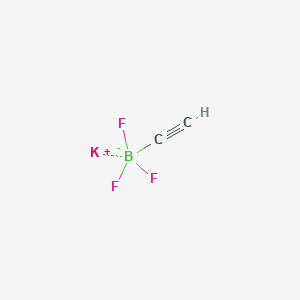

Structure

2D Structure

特性

IUPAC Name |

potassium;ethynyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBF3.K/c1-2-3(4,5)6;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQENCCCNPRHCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674908 | |

| Record name | Potassium ethynyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892869-21-5 | |

| Record name | Potassium ethynyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM ETHYNYLTRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Ethynyltrifluoroborate

Direct Synthesis from Ethynylmagnesium Bromide

The most common and direct route to potassium ethynyltrifluoroborate involves the use of a Grignard reagent, which acts as the source of the ethynyl (B1212043) group. This method is a two-step process involving transmetalation followed by fluorination.

Transmetalation Reactions Involving Trimethyl Borate (B1201080) and Subsequent Treatment with Potassium Hydrogen Difluoride

The synthesis commences with the reaction of ethynylmagnesium bromide with a boron electrophile, typically an trialkyl borate such as trimethyl borate. This step involves a transmetalation, where the ethynyl group is transferred from magnesium to the boron atom, forming an intermediate boronate ester. This intermediate is not typically isolated.

Following the formation of the boronate ester, the reaction mixture is treated with an aqueous solution of potassium hydrogen difluoride (KHF₂). orgsyn.orgorganic-chemistry.org The KHF₂ serves as the fluoride (B91410) source, displacing the alkoxy groups on the boron atom to form the stable trifluoroborate anion. The potassium cation from the KHF₂ acts as the counterion, leading to the precipitation of the final product, this compound, as a stable, crystalline solid. orgsyn.org This general strategy is widely applicable for the synthesis of various potassium organotrifluoroborates from corresponding organometallic reagents. organic-chemistry.org

Preparation of Derivatives and Related Ethynyltrifluoroborates

The fundamental structure of ethynyltrifluoroborate can be modified to include various functional groups, enhancing its utility in complex molecule synthesis.

Synthesis of Phosphine-Substituted Alkynyltrifluoroborate Salts

A notable class of derivatives is the phosphine-substituted alkynyltrifluoroborates. The synthesis of these compounds has been reported and involves a multi-step process. mdpi.comresearchgate.net The initial step is the preparation of a phosphine-substituted alkynylboronate ester. For example, ethynyldiphenylphosphine (B3178520) can be deprotonated with a strong base like n-butyllithium and then reacted with an electrophilic boron source such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (iPrO-B(pin)). mdpi.com

This yields the phosphine-substituted alkynylboronate ester. This intermediate is then converted to the corresponding trifluoroborate salt. This conversion is achieved by treating the boronic ester with potassium hydrogen difluoride, following a similar principle to the direct synthesis of the parent compound. These phosphine-substituted alkynyltrifluoroborate salts exhibit improved stability compared to their boronic ester counterparts and are viable partners in palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

Table 1: Synthesis of Diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine mdpi.com

Preparation of Perfluoroorganoethynyltrifluoroborate Salts

The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. The synthesis of ((perfluoroorgano)ethynyl)trifluoroborate salts, K[RFC≡CBF₃], where RF is a perfluorinated alkyl, alkenyl, or aryl group, has been achieved. These syntheses expand the scope of ethynyltrifluoroborate chemistry, providing access to reagents with unique electronic properties for applications in organofluorine and organoboron chemistry.

Counterion Exchange Strategies for Enhanced Solubility and Reactivity

While potassium organotrifluoroborates are valued for their stability, their solubility is often limited to polar solvents. To enhance their utility in a broader range of organic solvents, counterion exchange strategies have been developed. A common approach is to swap the potassium cation for a larger, more lipophilic cation, such as a tetraalkylammonium ion. orgsyn.org

This is typically achieved by treating the potassium salt with a tetraalkylammonium hydroxide (B78521). For instance, treating a potassium organotrifluoroborate with tetra-n-butylammonium hydroxide (TBAH) in a biphasic system (e.g., CH₂Cl₂/H₂O) results in a rapid ion exchange. The resulting tetraalkylammonium organotrifluoroborate salts are as air- and moisture-stable as their potassium counterparts but have the significant advantage of being readily soluble in common organic media like dichloromethane (B109758) and chloroform. orgsyn.org This enhanced solubility facilitates their use in a wider array of homogeneous reaction conditions.

Table 2: Comparison of Counterions for Organotrifluoroborates

Reactivity and Mechanistic Investigations of Potassium Ethynyltrifluoroborate

Transition-Metal-Catalyzed Cross-Coupling Reactions

Potassium ethynyltrifluoroborate serves as a versatile and stable building block in a variety of transition-metal-catalyzed cross-coupling reactions. Its stability to air and moisture, compared to terminal alkynes, makes it an attractive reagent for the formation of carbon-carbon bonds, particularly in the synthesis of arylalkynes and related structures. The following sections detail its reactivity in key cross-coupling methodologies.

Sonogashira Coupling Reactions

The Sonogashira coupling, a fundamental reaction for the formation of C(sp²)-C(sp) bonds, has been successfully adapted for use with this compound. This reagent acts as a stable and effective substitute for gaseous and often pyrophoric acetylene (B1199291) or other terminal alkynes.

The classical Sonogashira reaction involves a dual catalyst system of palladium and copper. nih.govlibretexts.org In this system, this compound couples with aryl halides to produce aryl-substituted acetylenes. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, with the addition of a copper(I) salt, commonly CuI, as a co-catalyst. nih.gov An amine base is also required. libretexts.org

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst. libretexts.org The use of this compound in this reaction provides a convenient and solid source of the ethynyl (B1212043) group.

A significant application of this compound is in the one-pot synthesis of unsymmetrical diarylalkynes through thermocontrolled sequential Sonogashira reactions. nih.gov This procedure leverages the differential reactivity of various aryl halides. The process begins with the palladium/copper-catalyzed Sonogashira coupling of this compound with a more reactive aryl halide, such as an aryl iodide or an electron-deficient aryl bromide, at a lower temperature (e.g., 40 °C). nih.gov

Following the completion of this first coupling, the reaction temperature is elevated (e.g., to 80 °C). At this higher temperature, a second, less reactive aryl halide (like an electron-rich aryl bromide) is coupled to the in situ generated potassium arylethynyltrifluoroborate. This second step proceeds without the need for additional catalyst or base, driving the reaction to form the desired unsymmetrical diarylalkyne in moderate to good yields. nih.gov

| Aryl Halide 1 (Ar¹X) | Aryl Halide 2 (Ar²X) | Isolated Yield (%) |

|---|---|---|

| 4-Iodoacetophenone | 4-Bromoanisole | 85 |

| 4-Iodonitrobenzene | 4-Bromoanisole | 81 |

| Methyl 4-iodobenzoate | 4-Bromoanisole | 88 |

| 4-Iodotoluene | 4-Bromobenzonitrile (B114466) | 75 |

| 1-Iodo-4-methoxybenzene | 4-Bromobenzotrifluoride | 72 |

Decarboxylative coupling of alkynyl carboxylic acids represents an alternative strategy for the synthesis of internal alkynes, utilizing a different type of starting material. nih.govnih.gov This method involves the reaction of an alkynyl carboxylic acid with an aryl or benzyl (B1604629) halide, catalyzed by a transition metal, typically palladium. nih.govrsc.org The reaction proceeds through the extrusion of carbon dioxide (CO₂) to generate a metal-acetylide intermediate, which then couples with the halide partner. rsc.org Catalysts such as Palladium(II) acetate (B1210297) combined with a phosphine (B1218219) ligand like Xphos have proven effective for this transformation. rsc.org This approach avoids the need for pre-formed organometallic alkyne reagents and offers advantages in terms of handling and storage of the alkyne source. nih.gov While this reaction does not directly involve this compound, it is a related and important method for forming the C(sp²)-C(sp) bonds that are also accessible using trifluoroborate reagents.

To circumvent issues associated with the copper co-catalyst in traditional Sonogashira reactions, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the toxicity of copper salts, copper-free variants have been developed. nih.govacs.org These reactions are typically performed using a palladium catalyst and a base, often in an amine solvent which can also act as the base. nih.gov The development of highly active, bulky, and electron-rich phosphine ligands has been crucial to the success of copper-free Sonogashira couplings, enabling the reaction to proceed under milder conditions, sometimes even at room temperature. nih.gov this compound can be employed as the alkyne source in these systems, coupling with aryl and vinyl halides. The mechanism is believed to proceed through a palladium-only cycle, where the base is strong enough to facilitate the deprotonation of the alkyne for the subsequent transmetalation step to the palladium center. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of arylalkynes. organic-chemistry.org As stable, crystalline solids, potassium alkynyltrifluoroborates are advantageous compared to the more sensitive and difficult-to-handle boronic acids or boronate esters of acetylene. organic-chemistry.org

The reaction facilitates the coupling of the ethynyl group with various aryl and heteroaryl halides or triflates. Typical conditions involve a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ or a combination of PdCl₂ and a phosphine ligand like PPh₃, in the presence of a base, most commonly cesium carbonate (Cs₂CO₃). organic-chemistry.org The reaction is often carried out in a solvent system like THF or a mixture of THF and water. organic-chemistry.org This methodology demonstrates broad functional group tolerance on both the trifluoroborate and the halide partner. organic-chemistry.org

| Aryl Halide/Triflate | Alkynyltrifluoroborate | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoacetophenone | This compound | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 95 |

| 4-Bromobenzonitrile | This compound | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 87 |

| Phenyl triflate | This compound | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 84 |

| 1-Bromo-4-nitrobenzene | This compound | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 98 |

| 2-Bromopyridine | This compound | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 75 |

Cross-Coupling with Aryl and Alkenyl Bromides

This compound undergoes efficient palladium-catalyzed cross-coupling reactions with a range of aryl and alkenyl bromides. These reactions provide a direct and reliable route to synthesize arylalkynes and enynes, which are important structural motifs in natural products and materials science.

Microwave irradiation has been shown to significantly accelerate these coupling reactions, often reducing reaction times from hours to minutes while using lower catalyst loadings. nih.gov For instance, the coupling of various substituted aryl bromides with potassium 1-octynyltrifluoroborate can be achieved in 20 minutes with a 2 mol% loading of PdCl2(dppf)•CH2Cl2, affording good to excellent yields. nih.gov The presence of electron-withdrawing groups on the aryl bromide tends to enhance the reaction yield. nih.gov

A study on the cross-coupling of various potassium alkynyltrifluoroborates with 4-bromobenzonitrile demonstrated the broad applicability of this method. nih.gov However, the presence of a free hydroxyl group on the alkynyltrifluoroborate was found to be detrimental, possibly due to protonolysis of the carbon-boron bond. nih.gov

The palladium-catalyzed coupling of potassium alkyltrifluoroborates with aryl and alkenyl triflates has also been reported, proceeding in high yields and tolerating a variety of functional groups. nih.gov Furthermore, efficient and stereospecific Suzuki-Miyaura cross-couplings of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides have been developed, utilizing a palladium(0) catalyst and a base in a toluene/water solvent system. organic-chemistry.org These reactions are notable for their ability to create styrene (B11656) derivatives with defined stereochemistry when using stereodefined alkenyl bromides. organic-chemistry.org

Table 1: Microwave-Assisted Cross-Coupling of Potassium 1-Octynyltrifluoroborate with Aryl Bromides nih.gov

| Aryl Bromide | Product | Yield (%) |

| 4-Bromobenzonitrile | 4-(Oct-1-yn-1-yl)benzonitrile | 95 |

| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(oct-1-yn-1-yl)benzene | 92 |

| 4-Bromoacetophenone | 1-(4-(Oct-1-yn-1-yl)phenyl)ethan-1-one | 88 |

| 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(oct-1-yn-1-yl)benzene | 85 |

| Bromobenzene (B47551) | Oct-1-yn-1-ylbenzene | 80 |

| 4-Bromoanisole | 1-Methoxy-4-(oct-1-yn-1-yl)benzene | 78 |

Reactions were carried out at 100 °C for 20 minutes using 2 mol% PdCl2(dppf)•CH2Cl2.

Utility in the Synthesis of Triazole-Containing Trifluoroborates

The unique reactivity of this compound extends to its use as a building block for more complex functionalized organotrifluoroborates. A significant application is in the synthesis of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates. researchgate.net This is achieved through a regioselective one-pot copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, famously known as a "click reaction". researchgate.netnih.gov

In this process, an organic halide is converted to the corresponding azide (B81097), which then reacts in situ with this compound in the presence of a copper(I) catalyst to form the desired triazole product. researchgate.net The trifluoroborate group remains intact throughout this transformation, highlighting its stability under these reaction conditions. researchgate.net

These newly synthesized triazole-containing trifluoroborates can then be further functionalized. For example, they have been successfully used in subsequent Suzuki-Miyaura cross-coupling reactions with various aryl and alkenyl bromides under microwave irradiation, demonstrating the versatility of this approach for creating complex molecular architectures. researchgate.net

Mechanistic Insights into Suzuki-Miyaura Coupling with Organotrifluoroborates

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The use of organotrifluoroborates introduces specific mechanistic nuances, particularly in the transmetalation step.

For the transmetalation to occur, the trifluoroborate salt must be converted to a more reactive trialkoxy- or trihydroxyborate species. This is typically achieved by the action of a base, which facilitates the exchange of fluoride (B91410) ions for alkoxide or hydroxide (B78521) ions. The resulting organoborate species is then competent to transfer its organic group to the palladium center.

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the mechanism of Suzuki-Miyaura reactions, including those involving organotrifluoroborates. rsc.orgnih.gov These studies help to elucidate the roles of the catalyst, ligands, and base in the reaction, and can aid in the development of more efficient catalytic systems. For instance, understanding the electronic and steric factors that influence the transmetalation and reductive elimination steps can guide the design of new phosphine ligands or N-heterocyclic carbenes (NHCs) that promote higher catalytic activity. nih.gov

Negishi Cross-Couplings with Zinc Acetylide Reagents

The Negishi cross-coupling reaction provides a powerful alternative to the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds, particularly when dealing with substrates that are sensitive to the basic conditions often employed in Suzuki-Miyaura couplings. nih.gov This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org

While the provided outline specifies Negishi cross-couplings with zinc acetylide reagents, the direct use of this compound in a Negishi-type reaction is not the standard application. Instead, the alkynyl group is typically transferred from a zinc acetylide, which can be prepared from the corresponding terminal alkyne.

However, the principles of Negishi coupling are relevant to the broader context of metal-catalyzed reactions of alkynyl species. The development of highly active catalyst systems, such as those based on palladacycle precatalysts, has enabled mild and general conditions for Negishi cross-couplings, including those involving heteroaryl and polyfluoroaryl zinc reagents. nih.gov These advancements highlight the continuous efforts to expand the scope and utility of cross-coupling methodologies.

Other Metal-Catalyzed Coupling Reactions

Beyond the well-established Suzuki-Miyaura and Negishi reactions, this compound and related organotrifluoroborates participate in a range of other metal-catalyzed transformations.

Nickel-Catalyzed C-C Bond Activation in Cycloaddition Reactions

Nickel catalysis has emerged as a powerful tool for C-C bond activation, enabling novel cycloaddition reactions. In a notable example, potassium alkynyltrifluoroborates participate in an intermolecular [4+2] cycloaddition with 3-azetidinones and 3-oxetanone (B52913) in the presence of a nickel catalyst. rsc.orgresearchgate.net This reaction proceeds via the activation of a C-C bond in the strained three- or four-membered ring, leading to the formation of borylated dihydropyridinones and dihydropyranones. rsc.orgresearchgate.net

A key feature of this transformation is the complete regioselectivity, which is solely directed by the trifluoroborate group, regardless of the other substituent on the alkyne. rsc.orgresearchgate.net Importantly, the trifluoroborate moiety is retained in the product, providing a handle for subsequent cross-coupling reactions. researchgate.net

Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation

Copper-mediated cross-coupling reactions have a long history in organic synthesis, particularly for the formation of carbon-heteroatom bonds. Recent advancements have expanded the scope of these reactions to include organotrifluoroborate salts as coupling partners. nih.govscilit.com

While the direct use of this compound in these specific C(aryl)-O, C(aryl)-N, and C(aryl)-S bond-forming reactions is less commonly reported, the broader class of aryltrifluoroborates has been successfully employed. nih.govscilit.comresearchgate.net These reactions typically involve the coupling of an aryltrifluoroborate with an alcohol, amine, or thiol in the presence of a copper catalyst. The development of suitable ligands and reaction conditions has been crucial for achieving high efficiency and broad substrate scope. nih.govscilit.com Mechanistic investigations are ongoing to better understand the nature of the catalytically active copper species and to develop even milder and more efficient protocols. nih.govscilit.com

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. This compound, with its terminal alkyne functionality, serves as a versatile two-carbon component in these transformations.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click" reaction, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction has become a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

The development of one-pot procedures for the synthesis of 1,2,3-triazoles using CuAAC has significantly enhanced the efficiency of this transformation by minimizing intermediate purification steps. acs.org this compound is an effective coupling partner in such reactions. nih.gov A general strategy involves the in situ generation of an organic azide, which then undergoes a 1,3-dipolar cycloaddition with the ethynyltrifluoroborate in the presence of a copper(I) catalyst. acs.orgnih.gov This approach allows for the direct synthesis of 1,4-disubstituted organo- acs.orgnih.govnih.gov-triazol-1-yl-trifluoroborates from haloalkyltrifluoroborates in a single pot. chemrxiv.org

The regioselectivity of the CuAAC reaction, exclusively yielding the 1,4-isomer, is a key advantage. acs.orgresearchgate.net This high degree of control is attributed to the copper-acetylide intermediate formed during the catalytic cycle. The use of potassium azidoalkyltrifluoroborates, synthesized from the corresponding halogenated compounds, with various alkynes in the presence of a CuI catalyst, consistently produces 1,4-disubstituted triazoles in high yields. chemrxiv.org

Interactive Table: One-Pot Synthesis of Organo- acs.orgnih.govnih.gov-triazol-1-yl-trifluoroborates chemrxiv.org

| Starting Material (Haloalkyltrifluoroborate) | Alkyne | Product Yield |

|---|---|---|

| Potassium Iodomethyltrifluoroborate | Phenylacetylene | 95% |

| Potassium Iodomethyltrifluoroborate | 1-Octyne | 92% |

| Potassium Bromomethyltrifluoroborate | Propargyl Alcohol | 88% |

The robust and specific nature of the CuAAC reaction has led to its widespread adoption in bioconjugation and medicinal chemistry. acs.orgnih.gov The ability to link molecules together in complex biological environments with high efficiency makes it an invaluable tool for labeling and modifying biomolecules. The resulting triazole core is a stable and often beneficial linker in biologically active molecules.

Potassium organotrifluoroborates functionalized with an azide group can be readily "clicked" onto alkyne-containing biomolecules, or conversely, this compound can be used to react with azide-modified biomolecules. chemrxiv.org This strategy has been employed in the development of novel therapeutic agents and diagnostic tools. The triazole products themselves are also of significant interest in medicinal chemistry due to their wide range of biological activities.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. A variation of this reaction, the inverse electron demand Diels-Alder (IEDDA) reaction, involves the reaction of an electron-rich dienophile with an electron-poor diene. nih.govacs.org This reaction has gained prominence in bioorthogonal chemistry due to its rapid kinetics and biocompatibility. chemrxiv.orgresearchgate.net

Recent research has identified potassium arylethynyltrifluoroborates as a novel class of unstrained dienophiles for IEDDA reactions. acs.orgnih.govnih.govresearchgate.net While strained alkenes and alkynes are common dienophiles in IEDDA reactions, they can suffer from instability and side reactions. nih.gov Unstrained dienophiles like arylethynyltrifluoroborates offer greater stability and synthetic accessibility. nih.govresearchgate.net

A key innovation is the ability to chemically trigger the IEDDA reaction between potassium arylethynyltrifluoroborates and pyridyl-substituted tetrazines. nih.govresearchgate.net The reaction can be initiated on demand by the addition of a chemical trigger, such as AlCl₃·6H₂O, under aqueous conditions. researchgate.net This temporal control over the reaction is a significant advantage for applications in biological systems. The reaction kinetics can be tuned by modifying the substituents on the tetrazine, with cycloaddition rates varying from very fast to essentially no reaction. nih.govresearchgate.net This tunability allows for orthogonal labeling of different molecules. nih.gov The utility of this system has been demonstrated in protein labeling in solution and on fixed cells. nih.govnih.gov

Interactive Table: Kinetic Data for IEDDA Reaction of Potassium Phenylethynyltrifluoroborate (HBF₃) with Dipyridyl Tetrazine (dPy-Tz) nih.govresearchgate.net

| Trigger | Second-Order Rate Constant (k₂) | Half-life (t₁/₂) |

|---|---|---|

| None | No reaction | - |

Beyond the well-established CuAAC and IEDDA reactions, this compound and its derivatives can participate in other directed cycloaddition reactions for the synthesis of heterocyclic compounds. These reactions often employ transition metal catalysts to control the regioselectivity and stereoselectivity of the transformation.

One such example is the nickel-catalyzed intermolecular [4+2] cycloaddition of potassium alkynyltrifluoroborates with 3-azetidinones and 3-oxetanone. acs.org This reaction proceeds via the activation of a C-C bond in the four-membered heterocyclic ketone by the nickel catalyst, followed by the insertion of the alkynyltrifluoroborate. The resulting cycloaddition provides access to borylated dihydropyridinones and dihydropyranones, which are valuable scaffolds in organic synthesis. acs.org This methodology demonstrates the versatility of potassium alkynyltrifluoroborates as synthons for the construction of diverse heterocyclic frameworks. acs.org

Diels-Alder and Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Deboronative Processes

Deboronative reactions are a class of chemical transformations where a boron moiety is displaced to form a new bond, typically a carbon-carbon or carbon-heteroatom bond. This compound serves as a key reagent in several such processes.

Deboronative Sonogashira Reactions

The Sonogashira reaction traditionally describes the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. When considering this compound, the term "deboronative Sonogashira reaction" is sometimes used to describe the outcome of an alkynylation; however, the mechanism is more accurately classified as a Suzuki-Miyaura cross-coupling. In this context, the ethynyltrifluoroborate acts as a stable, solid surrogate for acetylene, transferring its ethynyl group to an organic halide in a deboronative manner.

This palladium-catalyzed cross-coupling reaction of potassium alkynyltrifluoroborates with aryl halides or triflates yields arylalkynes in moderate to excellent yields. nih.gov A key advantage of using potassium alkynyltrifluoroborates is their stability to air and moisture, allowing for indefinite storage and easier handling compared to gaseous acetylene or terminal alkynes that can undergo homocoupling. nih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl2(dppf)·CH2Cl2, in the presence of a base like cesium carbonate (Cs2CO3). nih.gov A variety of functional groups are tolerated on both the trifluoroborate and the halide coupling partner.

Table 1: Palladium-Catalyzed Alkynylation with this compound (Suzuki-Miyaura Type)

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Iodoacetophenone | PdCl2(dppf)·CH2Cl2 (9 mol %) | Cs2CO3 | THF | 95 |

| 4-Bromobenzonitrile | PdCl2(dppf)·CH2Cl2 (9 mol %) | Cs2CO3 | THF/H2O | 85 |

| 1-Iodonaphthalene | PdCl2(dppf)·CH2Cl2 (9 mol %) | Cs2CO3 | THF | 92 |

| 4-Trifluoromethylphenyl triflate | PdCl2(dppf)·CH2Cl2 (9 mol %) | Cs2CO3 | THF | 78 |

Data sourced from studies on the Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates. nih.gov

Visible-Light-Induced Chemoselective Deboronative Alkynylation

A novel and highly chemoselective deboronative alkynylation has been developed using visible light photoredox catalysis. This method facilitates the coupling of primary, secondary, and tertiary alkyl trifluoroborates or boronic acids with an alkynyl source to generate a range of substituted alkynes. researchgate.net The reaction is redox-neutral and demonstrates remarkable functional group tolerance, proving effective for substrates that contain sensitive groups like alkenes, aldehydes, ketones, esters, and halides, which often pose challenges in traditional transition-metal-catalyzed reactions. researchgate.net

The process typically employs a ruthenium complex, such as Ru(bpy)32, as the photoredox catalyst, which becomes excited upon irradiation with visible light. In one iteration of this reaction, ethynylbenziodoxole (EBX) is used as the alkynylating agent. The mechanism is compatible with neutral aqueous conditions, making it suitable for modifications of complex biomolecules, including amino acids, proteins, and nucleic acids. researchgate.net

Other Reactivity Pathways

Beyond deboronative cross-coupling, this compound engages in several other important reaction types, including additions to polar double bonds and transformations of its own carbon-carbon triple bond.

Addition to Aldehydes and Imines

The nucleophilic addition of an alkynyl group to the electrophilic carbon of an aldehyde or imine is a fundamental C-C bond-forming reaction, yielding propargyl alcohols and propargyl amines, respectively. The reaction of aldehydes and ketones with primary amines first forms an imine (or Schiff base), a compound containing a C=N double bond. libretexts.orgyoutube.com This process is reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates. libretexts.orgunizin.org

While specific, documented examples of this compound acting as a direct nucleophile in this context are not widespread, organoboron compounds are known precursors to potent nucleophiles. The ethynyltrifluoroborate anion itself can be considered a potential carbon nucleophile. The reaction would involve the attack of the ethynyl group on the carbonyl carbon of an aldehyde or the imine carbon. Such additions often require specific activation conditions to enhance the nucleophilicity of the alkynyl species. The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the electrophilic imine carbon, followed by protonation to yield the final product. libretexts.orgnih.gov

Hydroboration Reactions for Alkyltrifluoroborate Synthesis

The term in the outline "for Alkyltrifluoroborate Synthesis" can be interpreted as using this compound as a substrate in a hydroboration reaction. Hydroboration involves the addition of a borane (B79455) (B-H bond) across a double or triple bond. wikipedia.orgmasterorganicchemistry.com The hydroboration of alkynes is a well-established process that typically proceeds with syn-addition of the hydrogen and boron atoms. wikipedia.orgyoutube.com When a terminal alkyne undergoes hydroboration, a vinylborane (B8500763) is formed. youtube.com To prevent a second hydroboration on the resulting double bond, sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often used. wikipedia.org

Applying this to this compound, hydroboration would occur across the C≡C triple bond. This would result in the formation of a potassium vinyltrifluoroborate derivative. A closely related reaction, the hydroboration of potassium vinyltrifluoroborate with 9-BBN, has been shown to generate a stable 1,2-diboraethane species, which serves as a versatile 1,2-dianion equivalent for further synthetic transformations. nih.govresearchgate.net Based on this precedent, the hydroboration of this compound is a viable pathway to generate functionalized vinyltrifluoroborate intermediates.

Table 2: Expected Products from Hydroboration of Unsaturated Trifluoroborates

| Starting Material | Hydroboration Reagent | Expected Intermediate Product |

|---|---|---|

| This compound | 9-BBN | Potassium (E)-(2-borylvinyl)trifluoroborate |

| Potassium Vinyltrifluoroborate | 9-BBN | Potassium (2-borylethyl)trifluoroborate |

Table based on established principles of hydroboration chemistry. nih.govwikipedia.orgresearchgate.net

Functionalization via C-N Coupling

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and functional materials. The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N bonds by coupling organoboron compounds with N-H containing compounds like amines and amides. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed in the open air and under mild conditions. nrochemistry.comalfa-chemistry.com

While extensive studies on this compound in Chan-Lam couplings are emerging, the reactivity is well-precedented by analogous substrates. For instance, potassium vinyltrifluoroborate has been successfully used in copper-catalyzed C-N couplings with electron-deficient azoles. researchgate.net Furthermore, this compound itself has been shown to participate in copper-catalyzed [3+2] cycloaddition reactions with azides (CuAAC), a "click chemistry" reaction that efficiently forms a triazole ring, which inherently involves the formation of new C-N bonds. researchgate.net These findings underscore the potential of this compound as a viable partner in various copper-catalyzed C-N bond-forming reactions.

Epoxidation of Organotrifluoroborates

The reactivity of organotrifluoroborates towards oxidation presents a significant advantage in synthetic chemistry. Unlike many other organoboron compounds that are readily oxidized with cleavage of the carbon-boron bond, the organotrifluoroborate moiety exhibits considerable stability towards various oxidants. nih.govorganic-chemistry.org This resilience allows for selective transformations on other parts of the molecule while preserving the valuable trifluoroborate group for subsequent reactions. nih.gov

A notable example of this selective reactivity is the epoxidation of unsaturated organotrifluoroborates. Research has demonstrated that potassium alkenyltrifluoroborates can be effectively oxidized to the corresponding air-stable, crystalline oxiranyltrifluoroborates. nih.govorganic-chemistry.org This transformation is typically achieved using dioxiranes, such as dimethyldioxirane (B1199080) (DMD), as the oxidizing agent. organic-chemistry.org The stability of the resulting epoxytrifluoroborates is noteworthy, as they are considered structural analogs of oxiranyl anions, which are otherwise unstable and synthetically challenging intermediates. nih.gov

The epoxidation of 1-trifluoroboratoalkenes proceeds without the cleavage of the carbon-boron bond, highlighting the robustness of the trifluoroborate group under these oxidative conditions. organic-chemistry.org The stability is attributed to the strong covalent character of the C-B bond and the high strength of the B-F bonds. organic-chemistry.org

The mechanism of epoxidation with dioxiranes is understood to be a concerted process involving the transfer of an oxygen atom through a spiro transition state. wikipedia.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org The reaction is generally faster with electron-rich double bonds. wikipedia.org

Detailed research findings on the epoxidation of various potassium alkenyltrifluoroborates using dimethyldioxirane (DMD) are summarized in the table below. The reactions typically provide good to excellent yields of the corresponding oxiranyltrifluoroborates.

Table 1: Epoxidation of Various Potassium Alkenyltrifluoroborates

| Entry | Potassium Alkenyltrifluoroborate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Potassium (E)-styryltrifluoroborate | Dimethyldioxirane (DMD) | Potassium (2-phenyl-2-oxiranyl)trifluoroborate | 95 |

| 2 | Potassium (E)-(4-methoxystyryl)trifluoroborate | Dimethyldioxirane (DMD) | Potassium [2-(4-methoxyphenyl)-2-oxiranyl]trifluoroborate | 98 |

| 3 | Potassium (E)-(4-chlorostyryl)trifluoroborate | Dimethyldioxirane (DMD) | Potassium [2-(4-chlorophenyl)-2-oxiranyl]trifluoroborate | 91 |

| 4 | Potassium (Z)-styryltrifluoroborate | Dimethyldioxirane (DMD) | Potassium (2-phenyl-2-oxiranyl)trifluoroborate | 85 |

The successful isolation of these stable epoxytrifluoroborates opens avenues for further synthetic applications. For instance, the first Suzuki-Miyaura cross-coupling reaction of an epoxytrifluoroborate has been successfully demonstrated, showcasing the potential to incorporate the epoxide functionality into more complex molecules. nih.govorganic-chemistry.org

While the epoxidation of alkenyltrifluoroborates is well-documented, the specific epoxidation of this compound presents a different chemical challenge due to the nature of the alkyne bond. Further research is required to explore the viability and potential outcomes of such a transformation.

Advanced Applications in Organic Synthesis

Synthesis of Complex Molecular Architectures

Potassium ethynyltrifluoroborate serves as a key building block for a variety of complex organic molecules, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly evident in the synthesis of unsymmetrical diarylalkynes, substituted triazoles, and in stereospecific cross-coupling reactions.

Unsymmetrical Diarylalkynes

The synthesis of unsymmetrical diarylalkynes has been significantly advanced through the use of this compound. A notable method involves a thermo-controlled, sequential, one-pot, three-component Sonogashira reaction. This process begins with the palladium/copper-catalyzed Sonogashira coupling of this compound with a more reactive aryl halide, such as an aryl iodide or an electron-deficient aryl bromide, at a lower temperature (e.g., 40 °C). This is followed by a subsequent deboronative Sonogashira reaction with a second, less reactive aryl halide (e.g., an electron-rich aryl bromide) at a higher temperature (e.g., 80 °C) to yield the unsymmetrical diarylalkyne. nih.gov This approach is highly selective and modular, providing good yields of a wide range of unsymmetrical diarylalkynes. nih.gov

Another efficient one-pot procedure for generating unsymmetrical diarylalkynes utilizes two different aryl halides and (trimethylsilyl)acetylene. rsc.orgnumberanalytics.com The process involves an initial Sonogashira coupling, followed by in-situ desilylation with aqueous potassium hydroxide (B78521), and a second Sonogashira coupling with a different aryl halide. rsc.orgnumberanalytics.com This method avoids the need for additional catalyst in the second coupling step and is compatible with a variety of functional groups. rsc.org

Table 1: Synthesis of Unsymmetrical Diarylalkynes using this compound

| Aryl Halide 1 | Aryl Halide 2 | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodoanisole | 4-Bromotoluene | Pd/Cu | 40 then 80 | 78 | nih.gov |

| 1-Iodo-4-nitrobenzene | 4-Bromoanisole | Pd/Cu | 40 then 80 | 85 | nih.gov |

Substituted Triazoles and Pyrrolidinyl Triazoles

This compound is a key precursor in the synthesis of 1,4-disubstituted 1,2,3-triazoles. A regioselective, one-pot copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an organic azide (B81097) yields the corresponding potassium (1-organo-1H-1,2,3-triazol-4-yl)trifluoroborate in good to excellent yields. researchgate.net These triazolyl trifluoroborate intermediates can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions with aryl or alkenyl bromides, to produce a diverse range of substituted triazoles. researchgate.net

This methodology has been successfully applied to the synthesis of pyrrolidinyl triazoles. The 1,3-dipolar cycloaddition of this compound with an azidopyrrolidine derivative generates a key triazolyl trifluoroborate intermediate. frontierspecialtychemicals.com Subsequent Suzuki-Miyaura coupling of this intermediate with various aryl halides allows for the rapid and divergent synthesis of a library of N-functionalized pyrrolidinyl triazoles. frontierspecialtychemicals.com This approach has been utilized in the discovery of potential mitochondrial permeability transition pore (mPTP) blockers. frontierspecialtychemicals.com

Table 2: Synthesis of Substituted Triazoles via Triazolyl Trifluoroborate Intermediates

| Azide | Aryl Halide for Coupling | Catalyst (Coupling) | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) azide | 4-Bromobenzonitrile (B114466) | PdCl2(dppf)·CH2Cl2/TBAB | 88 | 1-Benzyl-4-(4-cyanophenyl)-1H-1,2,3-triazole | researchgate.net |

| Azidopyrrolidine derivative | 2-Bromo-1-benzyloxybenzene | Pd(OAc)2/SPhos | 75 | Substituted Pyrrolidinyl Triazole | frontierspecialtychemicals.com |

Borylated Dihydropyridinones and Dihydropyranones

The synthesis of borylated dihydropyridinones and dihydropyranones directly employing this compound as a key reagent is not extensively documented in the reviewed scientific literature. While the reactivity of this compound is well-established in various coupling and cycloaddition reactions, its specific application in the construction of these particular heterocyclic cores with a borate (B1201080) functionality remains a niche area of investigation. Further research may be required to explore the potential of this compound in the targeted synthesis of these compounds.

Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides

A significant application of organotrifluoroborates is the stereospecific cross-coupling of enantioenriched secondary alkyl β-trifluoroboratoamides. researchgate.net This transformation allows for the formation of C-C bonds with high fidelity, which is crucial in the synthesis of chiral molecules. The reaction involves the Suzuki-Miyaura cross-coupling of these β-trifluoroboratoamides with aryl halides. researchgate.net The success of this reaction is attributed to the intramolecular coordination of the ancillary carbonyl group of the amide to the palladium center in the diorganopalladium intermediate. researchgate.netopenaccessjournals.com This coordination is believed to facilitate the transmetalation step and suppress the undesired β-hydride elimination pathway, which is often a competing reaction with secondary alkyl boron compounds. researchgate.netopenaccessjournals.com The reaction proceeds with inversion of configuration at the carbon center bearing the trifluoroborate group. researchgate.net

Table 3: Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides

| β-Trifluoroboratoamide Substrate | Aryl Halide | Catalyst System | Yield (%) | Enantiomeric Ratio (S:R) | Reference |

|---|---|---|---|---|---|

| Potassium N-cyclohexyl-3-(trifluoroborato)butanamide | 2-Chloroanisole | Pd(OAc)2/XPhos | 82 | 95:5 | researchgate.net |

Strategic Reagent in Combinatorial Chemistry and Library Synthesis

This compound and its derivatives are highly advantageous for applications in combinatorial chemistry and the synthesis of compound libraries. openaccessjournals.com This is primarily due to their remarkable stability as air- and moisture-stable crystalline solids that can be stored for extended periods without degradation. openaccessjournals.com This stability simplifies handling and automation, which are key requirements for high-throughput synthesis platforms used in combinatorial chemistry.

The trifluoroborate moiety is robust and inert to many common reaction conditions, allowing for the functionalization of other parts of the molecule without affecting the borate group. openaccessjournals.com This orthogonality enables the use of this compound as a versatile building block that can be introduced early in a synthetic sequence and carried through multiple steps before its final transformation, typically a Suzuki-Miyaura cross-coupling reaction. This strategy allows for the rapid diversification of molecular scaffolds, a cornerstone of combinatorial chemistry aimed at exploring vast chemical space to identify new bioactive molecules. nih.gov The ability to generate large and diverse libraries of compounds is crucial for hit identification and lead optimization in drug discovery. nih.gov

Role in Late-Stage Functionalization for Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of chemical modifications at a late point in the synthesis of a complex molecule, such as a drug candidate. nih.gov This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of physicochemical and pharmacokinetic properties.

This compound and other organotrifluoroborates are valuable tools for LSF. The introduction of an ethynyl (B1212043) group via this compound can serve as a versatile handle for further chemical modifications through click chemistry or other alkyne-based transformations. The stability of the trifluoroborate group makes it compatible with a wide range of reaction conditions used for modifying complex molecules. This allows medicinal chemists to introduce the ethynyltrifluoroborate moiety into a lead compound and then diversify this position to create a library of analogues for biological screening. The ability to efficiently and selectively modify complex molecules at a late stage is critical for improving the potency, selectivity, and drug-like properties of new therapeutic agents.

Spectroscopic Characterization and Theoretical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of potassium organotrifluoroborates, providing detailed information about the hydrogen, carbon, boron, and fluorine nuclei within the molecule.

Observation of 11B–19F Coupling Constants.researchgate.net

The scalar coupling between boron-11 (B1246496) and fluorine-19 (¹JB-F) is a key parameter observed in the NMR spectra of potassium ethynyltrifluoroborate. The magnitude of this coupling constant is influenced by the solvent and temperature. researchgate.net Studies have shown that changing the solvent leads to different observed coupling constant values in both the 11B and 19F spectra. researchgate.net Furthermore, the coupling constants exhibit a dependence on temperature, as demonstrated by measurements at 25 °C and 50 °C in various solvents. researchgate.net

| Solvent | Temperature (°C) | ¹JB-F (Hz) | Reference |

|---|---|---|---|

| DMSO-d6 | 25 | 52.5 | researchgate.net |

| 50 | 51.2 | ||

| CD3OD | 25 | 56.3 | researchgate.net |

| 50 | 56.3 | ||

| D2O | 25 | 57.6 | researchgate.net |

| 50 | 57.6 |

Vibrational Spectroscopy (IR, Raman)

While specific experimental IR and Raman spectra for this compound are not detailed in the available literature, the vibrational properties can be anticipated based on its functional groups. Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, measures the vibrations of chemical bonds. These techniques are complementary, detecting changes in a bond's dipole moment (IR) and polarizability (Raman).

For this compound, characteristic vibrational modes would be expected for the alkyne and trifluoroborate moieties. The C≡C stretching vibration of the ethynyl (B1212043) group typically appears in the region of 2100-2260 cm⁻¹. The B-F stretching vibrations in trifluoroborate anions are generally strong and appear in the 950-1100 cm⁻¹ region of the IR spectrum. The presence of these characteristic bands would be key identifiers in an experimental spectrum. DFT calculations are often employed to predict and assign vibrational frequencies for related trifluoroborate salts.

Mass Spectrometry (HRMS).nist.gov

The computed monoisotopic mass for the ethynyltrifluoroborate anion ([C₂HBF₃]⁻) is 85.0025 Da, and for the entire potassium salt, it is 131.9760462 Da. nist.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 131.94 g/mol | nist.gov |

| Exact Mass | 131.9760462 Da | nist.gov |

| Monoisotopic Mass | 131.9760462 Da | nist.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations serve as a powerful tool for investigating the electronic structure, properties, and reaction mechanisms of chemical compounds at a molecular level.

Mechanistic Investigations of Cycloaddition Reactions.

DFT calculations have been utilized to investigate the mechanism of nickel-catalyzed cycloaddition reactions involving potassium alkynyltrifluoroborates. In a study of the reaction between 3-azetidinones and potassium alkynyltrifluoroborates, DFT results contradicted an initially proposed mechanism involving ring expansion via β-carbon elimination. Instead, the calculations supported an alternative pathway. This favored mechanism involves the oxidative addition of the 3-azetidinone to a Ni(0) catalytic center, which forms an intermediate possessing both a nickel-carbonyl (Ni–C(O)) bond and a nickel-sp³ carbon (Ni–C(sp³)) bond. This is followed by the insertion of the alkyne into one of these newly formed bonds, leading to the final dihydropyridinone product. Such theoretical studies are crucial for understanding reaction pathways and guiding the development of new synthetic methods.

Computational Studies on Reaction Kinetics and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, kinetics, and selectivity of processes involving potassium organotrifluoroborates. nih.gov These theoretical studies provide detailed insights into transition states and activation energies that are often difficult to determine experimentally.

A significant area of focus has been the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation where organotrifluoroborates are valuable reagents. upenn.edu DFT calculations have been employed to model the entire catalytic cycle, which typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, a study on the coupling of bromobenzene (B47551) and phenylboronic acid using a palladium-zeolite catalyst revealed the activation energies for key steps. nih.gov The transmetalation step is often the rate-determining step, and computational models show how the presence of a base facilitates the reaction by forming a more reactive phenylboronate (B1261982) anion, significantly lowering the activation energy barrier. nih.gov

The calculated activation energies for a model Suzuki-Miyaura reaction are summarized below.

Table 1: DFT Calculated Activation Energies for Suzuki-Miyaura Reaction Steps Activation energies for the reaction between bromobenzene and phenylboronic acid catalyzed by Pd-H-Beta zeolite.

| Reaction Step | Condition | Calculated Activation Energy (kcal/mol) | Citation |

|---|---|---|---|

| Transmetalation | Neutral (with Phenylboronic Acid) | 30.5 | nih.gov |

| Transmetalation | Basic (with Phenylboronate Anion) | 14.4 | nih.gov |

These computational models are crucial for optimizing reaction conditions, such as the choice of base and solvent, to achieve higher yields and faster reaction rates. organic-chemistry.org

Furthermore, theoretical studies are instrumental in understanding and predicting selectivity. In reactions involving chiral organotrifluoroborates, computational analysis can help explain the origins of high diastereoselectivity, which has been observed to be greater than 95:5 in certain coupling reactions. upenn.edu Beyond the Suzuki-Miyaura reaction, computational methods are also applied to newer synthetic strategies. For example, the mechanism of photoredox-catalyzed reactions, where potassium trifluoroborates act as radical precursors for C-C bond formation, can be elucidated through theoretical modeling. nih.gov

Theoretical Prediction of Spectra and Solvation Energies

Theoretical calculations are not only used to study reactivity but also to predict the fundamental physicochemical properties of molecules like this compound, including its spectroscopic characteristics and behavior in solution. These predictions are vital for interpreting experimental data and understanding the molecule's structure and electronic properties.

Methods such as DFT are used to perform geometry optimizations of the compound in both the gas phase and in solution. conicet.gov.ar To predict electronic spectra, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are employed. conicet.gov.ar These calculations can identify electronic transitions and their corresponding wavelengths, providing a theoretical counterpart to experimental spectroscopic measurements. For related compounds like potassium 2-isonicotinoyltrifluoroborate, calculations using the B3LYP method with a 6-311++G** basis set have been successfully used for this purpose. conicet.gov.ar

The calculation of solvation energies is another critical application of theoretical chemistry, indicating the free energy change when a molecule is transferred from the gas phase into a solvent. nih.gov These calculations are often performed using continuum solvation models, such as the Integral Equation Formalism Variant Polarised Continuum Model (IEFPCM), which simulates the solvent's effect on the solute. conicet.gov.ar Such studies are essential for understanding the solubility and stability of this compound in various reaction media. Alchemical free energy methods represent another robust approach for precisely calculating solvation free energies from molecular simulations. nih.gov The accuracy of these predictions is often evaluated by comparing the calculated values with experimental data, with the mean absolute error (MAE) serving as a key metric for reliability. nih.gov

Table 2: Overview of Theoretical Prediction Methods

| Predicted Property | Computational Method | Common Model/Basis Set | Citation |

|---|---|---|---|

| Molecular Geometry | Density Functional Theory (DFT) | B3LYP / 6-311++G** | conicet.gov.ar |

| Electronic Spectra (UV-Vis) | Time-Dependent DFT (TD-DFT) | B3LYP / 6-311++G** | conicet.gov.ar |

| Solvation Energy | DFT with Solvation Model | IEFPCM | conicet.gov.ar |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Potassium 2-isonicotinoyltrifluoroborate |

| Bromobenzene |

| Phenylboronic acid |

| Biphenyl |

| Palladium |

| Potassium chloride |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Potassium Ethynyltrifluoroborate Transformations

The development of more efficient and selective catalytic systems for reactions involving this compound is a primary focus of ongoing research. While palladium-catalyzed Sonogashira couplings are well-established, efforts are being directed towards creating novel catalysts that offer improved performance under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. dergipark.org.tr The exploration of catalysts based on other transition metals, as well as the design of new ligands, are crucial aspects of this research. The goal is to develop catalytic systems that not only enhance the efficiency of known transformations but also enable entirely new types of reactions.

A key area of interest is the development of copper-free Sonogashira coupling reactions. dergipark.org.tr While copper co-catalysts are effective, they can lead to the formation of undesirable byproducts and complicate product purification. Research into palladium complexes with specialized ligands that can facilitate the coupling without the need for a copper co-catalyst is a significant step forward.

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Typical Conditions | Advantages | Challenges |

| Pd/Cu | Anhydrous, anaerobic, amine base | High yields for a broad substrate scope | Homocoupling of alkynes, catalyst deactivation |

| Copper-free Pd | Milder conditions, often in aqueous media | Simplified purification, reduced toxicity | May require specific ligands, potentially lower yields for some substrates |

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a burgeoning field for the application of this compound. pku.edu.cnresearchgate.net The ethynyl (B1212043) group is a key functional group in many bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

The stability and water-solubility of this compound make it an attractive reagent for introducing the ethynyl moiety onto biomolecules such as proteins, carbohydrates, and nucleic acids. researchgate.net These tagged biomolecules can then be visualized and tracked within living cells, providing invaluable insights into biological processes. Future research will likely focus on developing more efficient methods for incorporating the ethynyltrifluoroborate group into specific sites on biomolecules and expanding the range of biological questions that can be addressed using this powerful tool.

Expansion into Materials Science for Unique Frameworks and Polymers

The rigid, linear nature of the ethynyl group makes this compound a promising building block for the construction of novel materials with unique structural and electronic properties. Researchers are exploring its use in the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of the ethynyl group into polymers can lead to materials with enhanced thermal stability, conductivity, and optical properties. The development of polymerization reactions that utilize this compound as a monomer will open up new avenues for the creation of advanced materials with tailored functionalities.

Investigations in Photoredox Catalysis and Sustainable Synthesis

Photoredox catalysis, which uses visible light to drive chemical reactions, offers a sustainable and environmentally friendly alternative to traditional synthetic methods. nih.gov The application of photoredox catalysis to transformations involving this compound is a rapidly developing area of research. This approach can enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often with high functional group tolerance.

Future work in this area will focus on the design of new photoredox catalysts that are specifically tailored for reactions with this compound, as well as the exploration of new reaction pathways that are not accessible through traditional thermal methods. The combination of photoredox catalysis and this compound holds significant promise for the development of more sustainable and efficient synthetic methodologies.

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A deeper understanding of the mechanisms of reactions involving this compound is crucial for the rational design of new catalysts and the optimization of reaction conditions. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about the formation and transformation of reaction intermediates.

Complementing these experimental techniques, computational methods like Density Functional Theory (DFT) are powerful tools for modeling reaction pathways and predicting the structures and energies of transition states. mdpi.comrsc.orglibretexts.org DFT studies have been instrumental in understanding the intricacies of the Sonogashira coupling mechanism, including the roles of the palladium catalyst and any co-catalysts. mdpi.comrsc.org Similarly, computational investigations of cycloaddition reactions provide insights into the concerted versus stepwise nature of these transformations. libretexts.org By combining spectroscopic and computational approaches, researchers can gain a comprehensive picture of the reaction mechanism, which will facilitate the development of more efficient and selective synthetic methods. Efforts to isolate and characterize proposed palladium intermediates using techniques like multinuclear NMR spectroscopy have been challenging but have provided some successful identifications of transient species.

Applications in the Synthesis of Radiopharmaceuticals

The development of new radiopharmaceuticals for diagnostic imaging and targeted radiotherapy is a critical area of medical research. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting isotopes. rsc.org The ethynyl group is a valuable functional handle for the introduction of radioisotopes into biomolecules.

This compound can serve as a precursor for the synthesis of radiolabeled compounds. For example, it can be used to introduce a stable ethynyl group onto a targeting molecule, which can then be radiolabeled in a subsequent step. The development of efficient and rapid methods for the radiolabeling of ethynyl-containing molecules is an active area of research, with the goal of making these powerful diagnostic tools more readily available for clinical use.

Q & A

Q. What are the standard synthetic routes for potassium ethynyltrifluoroborate, and how can purity be optimized?

this compound is synthesized via reaction of ethynylmagnesium bromide with trimethyl borate in THF at low temperatures (−78°C), followed by addition of KHF₂ in aqueous methanol. The crude product is purified by hot acetone dissolution and filtration to yield ~80% purity . To optimize purity:

- Use anhydrous solvents to minimize hydrolysis.

- Control reaction stoichiometry (e.g., excess KHF₂ ensures complete conversion of boronic acid intermediates).

- Employ recrystallization in acetone to remove residual salts.

Q. How is this compound characterized using NMR spectroscopy?

Multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F) is critical for structural confirmation:

- ¹¹B NMR : A singlet at δ ~2–3 ppm confirms the trifluoroborate moiety. Quadrupolar broadening due to ¹¹B (spin 3/2) can obscure coupling constants but is mitigated using line-narrowing techniques or modified pulse sequences .

- ¹⁹F NMR : A quartet at δ −135–−140 ppm arises from coupling with three equivalent fluorine atoms (J(¹⁹F–¹¹B) ~20–25 Hz) .

- ¹³C NMR : The boron-bound carbon appears as a broad signal at δ ~90–100 ppm due to quadrupolar relaxation .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a stable alkyne surrogate in:

Q. What solvents and conditions are optimal for handling this compound?

Q. How does this compound compare to other organotrifluoroborates in reactivity?

The ethynyl group enhances electrophilicity, enabling faster cross-coupling kinetics compared to alkyl/aryl analogues. However, steric hindrance is minimal, favoring reactions with bulky substrates .

Advanced Research Questions

Q. How can NMR spectral resolution challenges for this compound be addressed?

- Pulse sequence optimization : Use modified ¹¹B NMR pulse sequences to reduce line broadening and resolve J(¹¹B–¹⁹F) coupling (e.g., observe splitting patterns in ¹⁹F NMR) .

- Temperature and solvent effects : Lower viscosity solvents (e.g., acetone-d⁶) and elevated temperatures (40–60°C) enhance resolution by reducing quadrupolar relaxation .

Q. What contradictions exist in reported coupling constants (J-values) for this compound, and how can they be resolved?

Discrepancies in J(¹¹B–¹⁹F) values arise from variations in magnetic field strength, solvent deuteration, and temperature. Standardization strategies include:

- Calibrating spectrometers using reference compounds (e.g., KBF₄) .

- Reporting experimental conditions (e.g., solvent, temperature) to contextualize data .

Q. What mechanistic insights explain its reactivity in CuAAC reactions?

The trifluoroborate group stabilizes the copper-acetylide intermediate, accelerating cycloaddition. Kinetic studies in DMSO show:

- Rate dependence : First-order in azide and ethynyltrifluoroborate concentrations .

- Catalyst system : CuBr with N,N-dimethylethylenediamine (ligand) and Cs₂CO₃ (base) minimizes side reactions .

Q. How does steric/electronic modulation of the trifluoroborate group affect reaction outcomes?

Q. What advanced computational methods validate experimental data for this compound?

- DFT calculations : Predict ¹¹B and ¹⁹F NMR chemical shifts with <5% error compared to experimental values .

- Retrosynthetic AI tools : Propose one-step synthetic routes using databases like Pistachio or Reaxys to optimize yield .

Methodological Recommendations

- Synthetic optimization : Monitor reaction progress via ¹H NMR (e.g., disappearance of azide protons at δ ~7.4 ppm) .

- Safety protocols : Handle in fume hoods due to dust sensitivity; avoid skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。